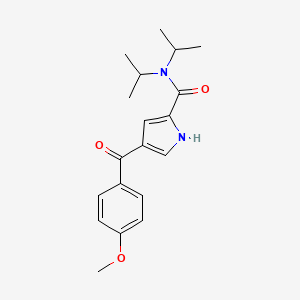

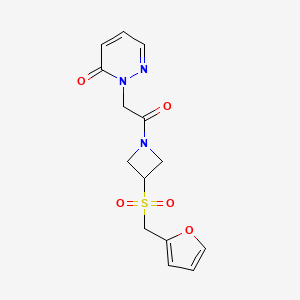

![molecular formula C21H23N3O5S B2464143 4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide CAS No. 683792-11-2](/img/structure/B2464143.png)

4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide

カタログ番号 B2464143

CAS番号:

683792-11-2

分子量: 429.49

InChIキー: ZLXDMUGQRUICDU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the reaction of an amine with a sulfonyl chloride in aqueous alkaline media . This yields a sulfonamide, which can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular formula of a similar compound is C22H27N3O4S2 . The average mass is 461.598 Da and the monoisotopic mass is 461.144287 Da .科学的研究の応用

Carbonic Anhydrase Inhibition

- Inhibition of Carbonic Anhydrases: Compounds similar to 4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide have been studied for their ability to inhibit carbonic anhydrases, which are enzymes crucial for various physiological functions. A study by Supuran, Maresca, Gregáň, and Remko (2013) revealed that certain aromatic sulfonamides, including variants of benzamide sulfonamides, demonstrated significant inhibitory activity against different carbonic anhydrase isoenzymes, with nanomolar half-maximal inhibitory concentrations (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Neuroleptic Activity

- Synthesis and Dopamine Receptor Blockade: Ogata et al. (1984) synthesized a series of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, where the sulfamoyl group in sulpiride was replaced with a sulfonamido group. These compounds showed considerable potency as dopamine receptor blockers, indicating potential neuroleptic activity (Ogata et al., 1984).

Antiviral Research

- Anti-Dengue Virus Activity: Joubert, Foxen, and Malan (2018) reported the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives, showing significant anti-Dengue virus serotype 2 activity. This highlights the potential application of these compounds in combating viral diseases (Joubert, Foxen, & Malan, 2018).

Antidiabetic Potential

- Antihyperglycemic Evaluation: Eissa (2013) explored the antihyperglycemic activity of isoindoline-1,3-dione analogs, which included compounds structurally similar to this compound. Several of these synthesized compounds showed promising activity as antihyperglycemic agents, suggesting their potential in diabetes treatment (Eissa, 2013).

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Activities: Sych et al. (2019) investigated sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, for their antimicrobial and antifungal properties. These compounds showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

特性

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-3-5-13-24(4-2)30(28,29)15-11-9-14(10-12-15)19(25)22-17-8-6-7-16-18(17)21(27)23-20(16)26/h6-12H,3-5,13H2,1-2H3,(H,22,25)(H,23,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXDMUGQRUICDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5...

1784763-12-7; 350-22-1

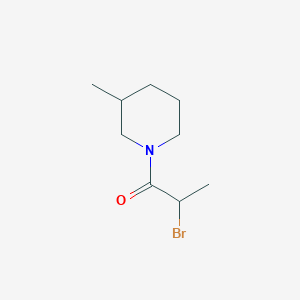

1-(2-Bromopropanoyl)-3-methylpiperidine

131580-54-6

![methyl 3-hydroxy-3-(trifluoromethyl)hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carboxylate](/img/structure/B2464062.png)

![8-(2,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464064.png)

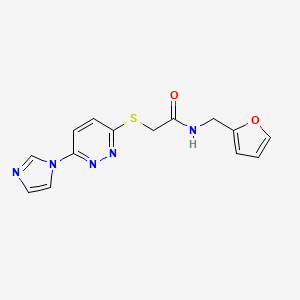

![Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2464068.png)

![6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2464069.png)

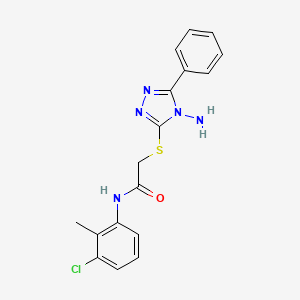

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2464070.png)

![methyl 2-[N-(cyanomethyl)-1-[5-(5-methylfuran-2-yl)thiophen-2-yl]formamido]acetate](/img/structure/B2464077.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)